4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
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Overview
Description
4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C22H14BrCl2N3O4 and a molecular weight of 535.185 g/mol This compound is known for its unique chemical structure, which includes a dichloroanilino group, an oxoacetyl group, and a bromobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps. The starting materials typically include 2,5-dichloroaniline, oxalyl chloride, and 2-bromobenzoic acid. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine. The process involves the formation of an intermediate compound, which is then reacted with 2-bromobenzoic acid to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted benzoates .
Scientific Research Applications
4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
Uniqueness
What sets 4-(2-((2,5-Dichloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
769152-10-5 |
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Molecular Formula |
C22H14BrCl2N3O4 |
Molecular Weight |
535.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C22H14BrCl2N3O4/c23-17-4-2-1-3-16(17)22(31)32-15-8-5-13(6-9-15)12-26-28-21(30)20(29)27-19-11-14(24)7-10-18(19)25/h1-12H,(H,27,29)(H,28,30)/b26-12+ |
InChI Key |
PLIFNJGWIWWXCA-RPPGKUMJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Br |
Origin of Product |
United States |
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